Nvp-aew541

Catalog No.
S517365
CAS No.
475488-34-7
M.F
C27H29N5O
M. Wt
439.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nvp-aew541

CAS Number

475488-34-7

Product Name

Nvp-aew541

IUPAC Name

7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C27H29N5O

Molecular Weight

439.6 g/mol

InChI

InChI=1S/C27H29N5O/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30)

InChI Key

AECDBHGVIIRMOI-UHFFFAOYSA-N

SMILES

C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6

Solubility

Soluble in DMSO, not in water

Synonyms

NVP-AEW541; NVP-AEW 541; NVP-AEW-541; AEW-541; AEW 541; AEW541;

Canonical SMILES

C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6

Description

The exact mass of the compound Nvp-aew541 is 439.23721 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cardiology Research

Specific Scientific Field: This research falls under the field of Cardiology.

Summary of the Application: NVP-AEW541 is used to study its effects on cardiac function and insulin response.

Methods of Application or Experimental Procedures: The effects of NVP-AEW541 on cardiac function and insulin response were assessed both in vivo and in isolated working hearts. A dose-response analysis of NVP-AEW541 was performed in male, 3-week-old rats, and the chronic effects of the clinically relevant dose were assessed in adult rats .

Results or Outcomes: NVP-AEW541 caused dose-dependent growth retardation and impaired glucose tolerance in juvenile rats. In adults, NVP-AEW541 caused a continuously worsening depression of cardiac contractility, which recovered within 2 weeks after cessation .

Application in Parasitology Research

Specific Scientific Field: This research falls under the field of Parasitology.

Summary of the Application: NVP-AEW541 is used to study its effects on the growth of the parasite Toxoplasma gondii .

Methods of Application or Experimental Procedures: The inhibition of parasite growth was determined using a luminescence-based β-galactosidase activity assay. The effect of compounds on the viability of host cells was measured using CCK8 .

Results or Outcomes: NVP-AEW541 had an IC50 value for parasite growth of 1.17 μM. It was found that NVP-AEW541 inhibits tachyzoite invasion .

NVP-AEW541 is a novel compound classified as a pyrrolo(2,3-d)pyrimidine derivative. It is recognized for its potent and selective inhibition of the insulin-like growth factor-1 receptor kinase, with an IC50 value of approximately 0.086 μM. This compound has been studied for its ability to block IGF-1 receptor signaling pathways, which are crucial in various cancer cell lines, particularly in endometrial and biliary tract cancers . NVP-AEW541 has demonstrated significant anti-proliferative effects and is noted for inducing apoptotic cell death in cancer cells .

NVP-AEW541 acts by inhibiting the IGF-IR kinase activity. IGF-IR is a receptor tyrosine kinase involved in cell proliferation, survival, and differentiation []. NVP-AEW541 binds to the ATP-binding pocket of IGF-IR, thereby preventing ATP (adenosine triphosphate) from binding and hindering the phosphorylation process critical for downstream signaling [, ]. This ultimately leads to the suppression of IGF-1R mediated cellular processes, potentially leading to cell death in cancer cells.

Studies have shown that NVP-AEW541 effectively inhibits the growth of various cancer cell lines, including gliomas, prostate cancer cells, and others [, ]. It disrupts the autocrine loop initiated by HIF1α (hypoxia-inducible factor 1-alpha) stabilization in glioma cells, a key factor in tumor growth and survival [].

NVP-AEW541 primarily acts by inhibiting the autophosphorylation of the insulin-like growth factor-1 receptor. This inhibition leads to the dephosphorylation of downstream signaling molecules such as AKT, thereby disrupting the IGF-1 signaling pathway . The compound's mechanism of action involves binding to the ATP-binding site of the receptor, which prevents substrate phosphorylation and subsequent signal transduction.

NVP-AEW541 exhibits notable biological activity against a variety of cancer types. In vitro studies have shown that it effectively inhibits cell growth across multiple human cancer cell lines, including those derived from biliary tract cancer and endometrial carcinoma . The compound has been associated with cell cycle arrest at the G1/S checkpoint and increased apoptotic markers, indicating its potential as a therapeutic agent in oncology .

  • Formation of the Pyrrolo[2,3-d]pyrimidine core: This is achieved through cyclization reactions involving appropriate nitrogen-containing heterocycles.
  • Substitution Reactions: The introduction of specific functional groups, such as benzyloxy substituents, enhances selectivity for the insulin-like growth factor-1 receptor.
  • Purification: Final products are purified using techniques like chromatography to ensure high purity suitable for biological testing .

NVP-AEW541 has potential applications in cancer therapy due to its selective inhibition of the insulin-like growth factor-1 receptor. It has been investigated for use in:

  • Oncology: As a treatment for various cancers such as breast cancer, sarcomas, and biliary tract cancers.
  • Combination Therapies: It shows synergistic effects when combined with other chemotherapeutic agents like gemcitabine .
  • Radiation Sensitization: NVP-AEW541 has been noted to enhance the efficacy of radiotherapy in certain cancer models .

Studies have indicated that NVP-AEW541 interacts specifically with the insulin-like growth factor-1 receptor, exhibiting a much higher affinity (up to 30-fold) than other structurally similar tyrosine kinases like the insulin receptor . This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy.

In animal models, NVP-AEW541 has shown dose-dependent effects on growth and glucose tolerance, which are important considerations for its potential side effects in clinical applications .

Several compounds share structural similarities with NVP-AEW541 but differ in their specificity and biological activity. Here are some notable examples:

Compound NameStructure TypeTarget ReceptorSelectivityNotable Activity
NVP-BEZ235Dual PI3K/mTOR inhibitorPI3K/mTORModerateInduces apoptosis in various cancers
LinsitinibTyrosine kinase inhibitorInsulin receptor/IGF-1RLowBroad spectrum anti-cancer activity
AXL1717Selective AXL inhibitorAXL receptorHighImpacts tumor microenvironment
GSK1904529Selective IGF-1R inhibitorIGF-1RHighEffective against various solid tumors

NVP-AEW541 stands out due to its high selectivity for the insulin-like growth factor-1 receptor over other similar receptors, which may lead to fewer side effects compared to less selective compounds .

The development of NVP-AEW541 originated from research initiatives at Novartis Pharma AG, representing part of a broader effort to identify selective small molecule inhibitors of the insulin-like growth factor 1 receptor kinase. The compound was first reported in 2004 as part of a systematic investigation into pyrrolo[2,3-d]pyrimidine derivatives capable of targeting receptor tyrosine kinases with high selectivity. The initial discovery and characterization of NVP-AEW541 emerged from structure-based drug design approaches that sought to exploit the unique binding characteristics of the insulin-like growth factor 1 receptor kinase domain.

Research leading to NVP-AEW541's development involved extensive screening of pyrrolo[2,3-d]pyrimidine scaffolds, with particular attention paid to optimizing selectivity over the closely related insulin receptor. The compound's synthesis pathway was designed to incorporate specific structural features that would enhance binding affinity while maintaining favorable pharmaceutical properties. The development timeline included comprehensive preclinical evaluation that demonstrated the compound's potential as an orally bioavailable inhibitor with proven antitumor activity in various experimental models.

The historical significance of NVP-AEW541 extends beyond its individual therapeutic potential, as it has served as a foundational compound for understanding the broader class of insulin-like growth factor 1 receptor inhibitors. The compound's development has influenced subsequent research directions in receptor tyrosine kinase inhibitor design and has contributed to the establishment of key structure-activity relationships that continue to guide modern drug discovery efforts in this therapeutic area.

Structural Classification as a Pyrrolo[2,3-d]pyrimidine Derivative

NVP-AEW541 belongs to the pyrrolo[2,3-d]pyrimidine class of heterocyclic compounds, representing a sophisticated example of how this versatile scaffold can be modified to achieve specific biological activity. The compound's complete chemical designation is 7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine, reflecting its complex multi-ring architecture. The molecular formula C27H29N5O indicates the presence of multiple nitrogen atoms within the heterocyclic framework, contributing to the compound's binding interactions with the target kinase domain.

The pyrrolo[2,3-d]pyrimidine core structure provides an optimal framework for kinase inhibition through its ability to form key hydrogen bonding interactions with the adenosine triphosphate binding site. This scaffold has been recognized as particularly valuable in kinase inhibitor development due to its capacity for extensive structural modification while maintaining core binding characteristics. The specific substitution pattern in NVP-AEW541 includes an azetidin-1-ylmethyl group attached to a cyclobutyl ring system, which contributes to the compound's selectivity profile.

Table 1: Chemical and Physical Properties of NVP-AEW541

PropertyValueReference
Molecular FormulaC27H29N5O
Molecular Weight439.55 g/mol
Chemical Abstracts Service Number475489-16-8
Physical AppearanceSolid
Solubility in Dimethyl Sulfoxide≥22 mg/mL
Solubility in Ethanol≥17.13 mg/mL (with ultrasonic treatment)
Solubility in WaterInsoluble

The benzyloxy substituent represents a critical structural element that confers selectivity against other protein kinases while creating a metabolism liability that has been the subject of ongoing optimization efforts. Crystallographic analysis has revealed that this benzyloxy moiety interacts with a lysine cation of the insulin-like growth factor 1 receptor kinase domain through its ether function and aromatic π-system, positioning itself within an induced hydrophobic pocket. This structural insight has informed subsequent medicinal chemistry efforts aimed at developing improved analogs with enhanced metabolic stability.

Overview of Insulin-Like Growth Factor 1 Receptor Inhibitor Research Landscape

The insulin-like growth factor 1 receptor has emerged as a significant target in oncology research due to its central role in regulating cell growth, survival, and transformation processes. The receptor's involvement in multiple cellular pathways, including the phosphatidylinositol 3-kinase pathway and mitogen-activated protein kinase signaling cascades, has made it an attractive target for therapeutic intervention. Research in this area has encompassed both monoclonal antibody approaches and small molecule kinase inhibitors, with each strategy offering distinct advantages and limitations.

The development of insulin-like growth factor 1 receptor inhibitors has faced several significant challenges, including the high degree of structural similarity between the insulin-like growth factor 1 receptor and the insulin receptor. This homology has necessitated careful attention to selectivity profiles, as inhibition of insulin receptor function could lead to significant metabolic consequences. The research landscape has evolved to include sophisticated screening approaches designed to identify compounds with favorable selectivity ratios, with NVP-AEW541 demonstrating approximately 27-fold selectivity for insulin-like growth factor 1 receptor over insulin receptor in cellular assays.

Table 2: Selectivity Profile of NVP-AEW541 Against Related Kinases

Target KinaseInhibition Constant (IC50)Selectivity RatioReference
Insulin-Like Growth Factor 1 Receptor150 nMReference
Insulin Receptor140 nM (biochemical) / 2300 nM (cellular)1x / 15x
TEK Kinase530 nM3.5x
FLT1 Kinase600 nM4x
FLT3 Kinase420 nM2.8x

Clinical development efforts in the insulin-like growth factor 1 receptor inhibitor field have yielded mixed results, with early-phase trials showing promising activity but later-stage studies failing to meet primary endpoints in many cases. These outcomes have led to increased focus on patient selection strategies and combination therapeutic approaches. The research landscape continues to evolve with improved understanding of resistance mechanisms and the identification of biomarkers that may predict therapeutic response.

Significance in Receptor Tyrosine Kinase Inhibitor Development

NVP-AEW541 has played a pivotal role in advancing the field of receptor tyrosine kinase inhibitor development, serving as both a research tool and a prototype for therapeutic intervention. The compound's development has contributed significantly to understanding the structural requirements for selective insulin-like growth factor 1 receptor inhibition and has provided valuable insights into the relationship between chemical structure and biological activity in this target class. Its well-characterized pharmacological profile has made it an important reference compound for comparative studies in insulin-like growth factor 1 receptor research.

The significance of NVP-AEW541 extends to its role in validating the insulin-like growth factor 1 receptor as a therapeutic target across multiple disease contexts. The compound has been extensively utilized in preclinical research to demonstrate the potential therapeutic benefits of insulin-like growth factor 1 receptor inhibition in various cancer types, including sarcomas, breast cancer, and hematologic malignancies. These studies have provided crucial proof-of-concept data supporting the continued development of insulin-like growth factor 1 receptor-targeted therapies.

From a drug discovery perspective, NVP-AEW541 has contributed to establishing key structure-activity relationships that continue to guide the design of next-generation receptor tyrosine kinase inhibitors. The compound's structural features, particularly the optimization of the benzyloxy substituent and the pyrrolo[2,3-d]pyrimidine core, have informed ongoing medicinal chemistry efforts aimed at developing improved inhibitors with enhanced selectivity, potency, and pharmaceutical properties. The lessons learned from NVP-AEW541's development have influenced broader receptor tyrosine kinase inhibitor design strategies and continue to impact current research directions in this therapeutic area.

Table 3: Research Applications and Biological Activity Profile

Research ApplicationActivity MeasurementValueReference
Kinase InhibitionIC50 (Insulin-Like Growth Factor 1 Receptor)0.086 μM
Cellular AutophosphorylationIC50 (Insulin-Like Growth Factor 1 Receptor)86 nM
Cell Proliferation (MCF-7)IC501.64 μM
Soft Agar Colony FormationIC500.105 μM
Cell SurvivalIC500.162 μM

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

439.23721057 g/mol

Monoisotopic Mass

439.23721057 g/mol

Heavy Atom Count

33

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

97QB5037VR

Wikipedia

NVP-AEW541

Dates

Modify: 2023-08-15
1: Ioannou N, Seddon AM, Dalgleish A, Mackintosh D, Modjtahedi H. Treatment with a combination of the ErbB (HER) family blocker afatinib and the IGF-IR inhibitor, NVP-AEW541 induces synergistic growth inhibition of human pancreatic cancer cells. BMC Cancer. 2013 Jan 31;13:41. doi: 10.1186/1471-2407-13-41. PubMed PMID: 23367880; PubMed Central PMCID: PMC3598209.
2: Bao XH, Takaoka M, Hao HF, Wang ZG, Fukazawa T, Yamatsuji T, Sakurama K, Sun DS, Nagasaka T, Fujiwara T, Naomoto Y. Esophageal cancer exhibits resistance to a novel IGF-1R inhibitor NVP-AEW541 with maintained RAS-MAPK activity. Anticancer Res. 2012 Jul;32(7):2827-34. PubMed PMID: 22753744.
3: Isebaert SF, Swinnen JV, McBride WH, Haustermans KM. Insulin-like growth factor-type 1 receptor inhibitor NVP-AEW541 enhances radiosensitivity of PTEN wild-type but not PTEN-deficient human prostate cancer cells. Int J Radiat Oncol Biol Phys. 2011 Sep 1;81(1):239-47. doi: 10.1016/j.ijrobp.2011.03.030. PubMed PMID: 21816290.
4: Attias-Geva Z, Bentov I, Fishman A, Werner H, Bruchim I. Insulin-like growth factor-I receptor inhibition by specific tyrosine kinase inhibitor NVP-AEW541 in endometrioid and serous papillary endometrial cancer cell lines. Gynecol Oncol. 2011 May 1;121(2):383-9. doi: 10.1016/j.ygyno.2011.01.008. Epub 2011 Feb 3. PubMed PMID: 21295335.
5: Premkumar DR, Jane EP, Pollack IF. Co-administration of NVP-AEW541 and dasatinib induces mitochondrial-mediated apoptosis through Bax activation in malignant human glioma cell lines. Int J Oncol. 2010 Sep;37(3):633-43. PubMed PMID: 20664932.
6: Gariboldi MB, Ravizza R, Monti E. The IGFR1 inhibitor NVP-AEW541 disrupts a pro-survival and pro-angiogenic IGF-STAT3-HIF1 pathway in human glioblastoma cells. Biochem Pharmacol. 2010 Aug 15;80(4):455-62. doi: 10.1016/j.bcp.2010.05.011. Epub 2010 May 19. PubMed PMID: 20488164.
7: Hägerstrand D, Lindh MB, Peña C, Garcia-Echeverria C, Nistér M, Hofmann F, Ostman A. PI3K/PTEN/Akt pathway status affects the sensitivity of high-grade glioma cell cultures to the insulin-like growth factor-1 receptor inhibitor NVP-AEW541. Neuro Oncol. 2010 Sep;12(9):967-75. doi: 10.1093/neuonc/noq029. Epub 2010 Apr 8. PubMed PMID: 20378689; PubMed Central PMCID: PMC2940698.
8: Wolf S, Lorenz J, Mössner J, Wiedmann M. Treatment of biliary tract cancer with NVP-AEW541: mechanisms of action and resistance. World J Gastroenterol. 2010 Jan 14;16(2):156-66. PubMed PMID: 20066734; PubMed Central PMCID: PMC2806553.
9: Mukohara T, Shimada H, Ogasawara N, Wanikawa R, Shimomura M, Nakatsura T, Ishii G, Park JO, Jänne PA, Saijo N, Minami H. Sensitivity of breast cancer cell lines to the novel insulin-like growth factor-1 receptor (IGF-1R) inhibitor NVP-AEW541 is dependent on the level of IRS-1 expression. Cancer Lett. 2009 Sep 8;282(1):14-24. doi: 10.1016/j.canlet.2009.02.056. Epub 2009 Apr 3. PubMed PMID: 19345478.
10: Baumann P, Hagemeier H, Mandl-Weber S, Franke D, Schmidmaier R. Myeloma cell growth inhibition is augmented by synchronous inhibition of the insulin-like growth factor-1 receptor by NVP-AEW541 and inhibition of mammalian target of rapamycin by Rad001. Anticancer Drugs. 2009 Apr;20(4):259-66. doi: 10.1097/CAD.0b013e328328d18b. PubMed PMID: 19240643.

Explore Compound Types